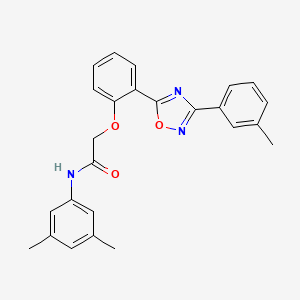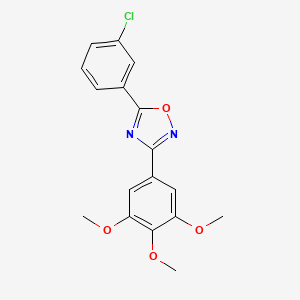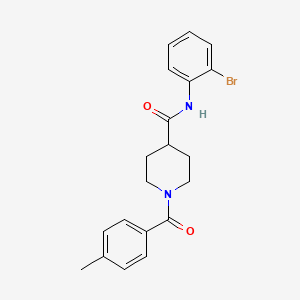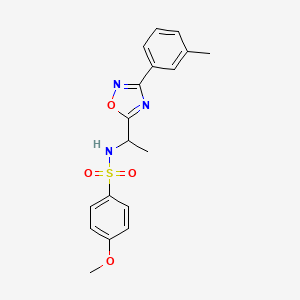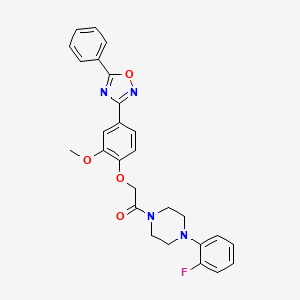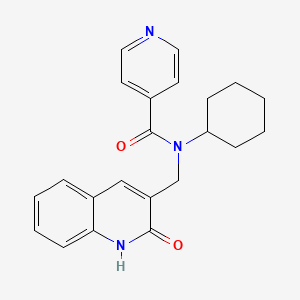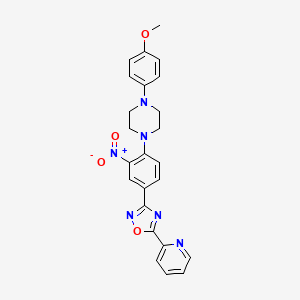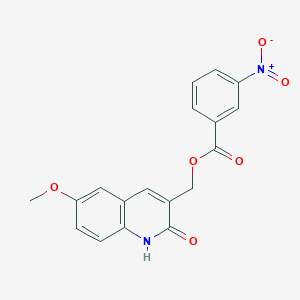
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate, also known as HMN-176, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in normal cells and tissues. It has also been shown to have anti-angiogenic properties, inhibiting the formation of blood vessels that supply nutrients to tumors. Additionally, this compound has been found to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate in lab experiments is its specificity for cancer cells, making it a promising candidate for targeted therapy. However, one limitation is the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
Future research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate can focus on its potential use in combination therapy with other anti-cancer drugs. Additionally, studies can investigate its effectiveness in treating different types of cancer and its potential use in other diseases, such as Alzheimer's and Parkinson's. Further optimization of the synthesis method can also lead to the development of more efficient and cost-effective production of this compound.
In conclusion, this compound has shown promising anti-cancer properties through its inhibition of tubulin polymerization. Its low toxicity and specificity for cancer cells make it a potential candidate for targeted therapy. Further research can explore its potential use in combination therapy and other diseases.
Synthesemethoden
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate involves the reaction of 2-hydroxy-6-methoxyquinoline with 3-nitrobenzoyl chloride in the presence of a base. The product is then purified through column chromatography to obtain a pure compound. The synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3-nitrobenzoate has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-25-15-5-6-16-12(9-15)7-13(17(21)19-16)10-26-18(22)11-3-2-4-14(8-11)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQMEUOQZERLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


